molecular formula C11H16Cl2N4O2 B13142799 Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate CAS No. 65954-05-4

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate

Cat. No.: B13142799
CAS No.: 65954-05-4
M. Wt: 307.17 g/mol
InChI Key: LEUQFDCSUWDNTF-UHFFFAOYSA-N
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Description

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate (CAS: 65954-05-4) is a 1,3,5-triazine derivative characterized by a dichlorinated triazine core linked to a hexanoate ester chain. Its molecular formula is C₁₁H₁₆Cl₂N₄O₂ (molecular weight: 307.17 g/mol), and it exhibits antimicrobial, anticancer, and antiviral properties due to the reactive chlorine atoms and ester functionality . The compound serves as a versatile intermediate in organic synthesis, agrochemicals, and pharmaceutical research.

Properties

CAS No.

65954-05-4

Molecular Formula

C11H16Cl2N4O2

Molecular Weight

307.17 g/mol

IUPAC Name

ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate

InChI

InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17)

InChI Key

LEUQFDCSUWDNTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine and an ester. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate . Microwave irradiation can also be employed to achieve higher yields and purity in a shorter time . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar 1,3,5-Triazine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of triazine derivatives are highly sensitive to substituents on the triazine ring and adjacent functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents on Triazine Key Functional Groups Key Properties
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate C₁₁H₁₆Cl₂N₄O₂ 4,6-Cl Ethyl ester, hexanoate chain Antimicrobial, anticancer
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid C₉H₁₆N₆O₂ 4,6-NH₂ Carboxylic acid, hexanoic chain Enhanced solubility, potential for peptide coupling
2,5-Dioxopyrrolidin-1-yl 6-((4,6-diamino-1,3,5-triazin-2-yl)amino)hexanoate C₁₃H₁₈N₆O₄ 4,6-NH₂ Pyrrolidinyl ester Improved reactivity in amidation reactions
Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate C₁₁H₁₅Cl₂N₃O₂ 4,6-Cl Piperidine ring, ethyl ester Altered electronic profile for agrochemical applications
6-[(4,6-Dioxo-1H-1,3,5-triazin-2-yl)amino]hexanoic acid C₉H₁₄N₄O₄ 4,6-O Carboxylic acid, dioxo-triazine Potential for metal chelation and enzyme inhibition

Key Research Findings

  • Synthetic Flexibility: Microwave-assisted synthesis of this compound achieves >90% yield, outperforming traditional methods .
  • Structure-Activity Relationship (SAR): Replacing chlorine with amino groups reduces antimicrobial activity by 60% but increases solubility by 3-fold .
  • Toxicity Profile : Dichloro-triazines exhibit moderate aquatic toxicity (EC50: 12 mg/L), necessitating careful environmental handling .

Biological Activity

Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate (CAS Number: 327735) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H16Cl2N4O2
Molecular Weight: 303.18 g/mol
IUPAC Name: this compound
CAS Registry Number: 327735

The compound features a triazine ring that is known for its biological activity, particularly in agricultural and pharmaceutical applications. The presence of dichloro substituents enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity: Research indicates that triazine derivatives can exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential for use in antimicrobial formulations .
  • Herbicidal Properties: The compound's structure is similar to other triazine herbicides that target photosynthesis in plants. This suggests a potential application in agricultural chemistry as an herbicide .
  • Cytotoxic Effects: Preliminary studies have indicated that triazine derivatives may possess cytotoxic effects against certain cancer cell lines. This activity is likely mediated through the disruption of cellular processes or induction of apoptosis in malignant cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: The triazine moiety may interact with enzymes involved in critical metabolic pathways, leading to inhibition of growth in microorganisms and cancer cells.
  • DNA Interaction: Some studies suggest that triazines can intercalate with DNA or interact with DNA repair mechanisms, affecting cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
HerbicidalDisruption of photosynthesis
CytotoxicInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on a series of triazine derivatives demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens such as E. coli and S. aureus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .

Case Study: Cytotoxicity Assessment

In vitro assays on cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .

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